molecular formula C5H9ClF3NO B2986432 (2R)-2-(trifluoromethyl)morpholine hydrochloride CAS No. 1394909-70-6

(2R)-2-(trifluoromethyl)morpholine hydrochloride

Cat. No.: B2986432
CAS No.: 1394909-70-6
M. Wt: 191.58
InChI Key: INIKTCFEWCCJMM-PGMHMLKASA-N
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Description

(2R)-2-(Trifluoromethyl)morpholine hydrochloride (CAS: 1394909-70-6) is a chiral morpholine derivative with a molecular formula of C₅H₉ClF₃NO and a molecular weight of 191.58 g/mol . The compound features a morpholine ring substituted at the 2-position with a trifluoromethyl (-CF₃) group, and its stereochemistry (R-configuration) is critical for applications in asymmetric synthesis and pharmaceutical intermediates. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable in drug design .

Properties

IUPAC Name

(2R)-2-(trifluoromethyl)morpholine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3NO.ClH/c6-5(7,8)4-3-9-1-2-10-4;/h4,9H,1-3H2;1H/t4-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INIKTCFEWCCJMM-PGMHMLKASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H](CN1)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1394909-70-6
Record name (2R)-2-(trifluoromethyl)morpholine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(trifluoromethyl)morpholine hydrochloride typically involves the following steps:

  • Starting Materials: The synthesis begins with the appropriate starting materials, such as (2R)-2-morpholine and a trifluoromethylating agent.

  • Trifluoromethylation Reaction: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid. The reaction conditions include the use of a suitable solvent, such as dichloromethane, and a base to neutralize the by-products.

  • Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the pure this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

(2R)-2-(Trifluoromethyl)morpholine hydrochloride: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: Substitution reactions involve replacing one or more atoms or groups in the molecule with different atoms or groups.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or neutral conditions.

  • Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

  • Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids or ketones.

  • Reduction Products: Reduced forms, such as alcohols or amines.

  • Substitution Products: Derivatives with different functional groups, such as halides or alkyl groups.

Scientific Research Applications

(2R)-2-(Trifluoromethyl)morpholine hydrochloride: has several scientific research applications:

  • Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

  • Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: It is explored for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.

  • Industry: The compound is utilized in the development of new materials with enhanced properties, such as increased thermal stability and chemical resistance.

Mechanism of Action

The mechanism by which (2R)-2-(trifluoromethyl)morpholine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to certain receptors or enzymes, leading to its biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Morpholine Derivatives with Trifluoromethyl Substituents

(a) 2-(3-(Trifluoromethyl)phenyl)morpholine Hydrochloride
  • Molecular Formula: C₁₁H₁₃ClF₃NO
  • Molecular Weight : 263.68 g/mol
  • Key Differences: The trifluoromethyl group is attached to a phenyl ring rather than directly to the morpholine ring.
  • Applications : Used in fine chemical synthesis and as a building block for bioactive molecules .
(b) 2-Ethyl-2-(trifluoromethyl)morpholine Hydrochloride
  • Molecular Formula: C₇H₁₃ClF₃NO
  • Molecular Weight : 219.63 g/mol
  • Key Differences : Contains an ethyl group adjacent to the trifluoromethyl group at the 2-position. This modification enhances lipophilicity and may influence pharmacokinetic properties.
  • Applications : Investigated as a precursor in agrochemicals and CNS-targeting drugs .
(c) 2-(2,2,2-Trifluoroethyl)morpholine Hydrochloride
  • Molecular Formula: C₆H₁₁ClF₃NO
  • Molecular Weight : 205.61 g/mol
  • Key Differences : The trifluoromethyl group is part of an ethyl chain (-CH₂CF₃) rather than directly bonded to the morpholine ring. This reduces steric hindrance and increases flexibility.
  • Applications : Explored in fluorinated surfactants and enzyme inhibitors .

Stereochemical Variants

(a) (2S)-2-(Trifluoromethyl)morpholine Hydrochloride
  • Molecular Formula: C₅H₉ClF₃NO
  • Molecular Weight : 191.58 g/mol
  • Key Differences : Enantiomeric form (S-configuration) of the target compound. Stereochemistry significantly impacts biological activity; for example, the (2R) form may show higher affinity for specific receptors in drug candidates.
  • Applications : Used in asymmetric catalysis and chiral resolution studies .

Complex Derivatives in Pharmaceuticals

(a) Aprepitant Intermediate: (2R,3S)-2-[(1R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(4-fluorophenyl)morpholine Hydrochloride
  • Molecular Formula: C₂₀H₁₉ClF₇NO₂
  • Molecular Weight : 473.81 g/mol
  • Key Differences : Contains multiple fluorinated aromatic groups and a morpholine core. The ethoxy bridge and fluorophenyl substituent enhance binding to neurokinin-1 receptors.
  • Applications : Key intermediate in synthesizing aprepitant, an antiemetic drug .
(b) (1R,2R)-2-(Trifluoromethyl)cyclopropan-1-amine Hydrochloride
  • Molecular Formula : C₄H₇ClF₃N
  • Molecular Weight : 161.56 g/mol
  • Key Differences : Cyclopropane ring instead of morpholine, with a trifluoromethyl group. The strained cyclopropane enhances metabolic resistance.
  • Applications : Used in synthesizing protease inhibitors and kinase modulators .

Structural and Functional Comparison Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications
(2R)-2-(Trifluoromethyl)morpholine Hydrochloride C₅H₉ClF₃NO 191.58 Morpholine core, 2R-CF₃ Drug intermediates, asymmetric synthesis
2-(3-(Trifluoromethyl)phenyl)morpholine HCl C₁₁H₁₃ClF₃NO 263.68 Phenyl-CF₃ substitution Bioactive molecule synthesis
2-Ethyl-2-(trifluoromethyl)morpholine HCl C₇H₁₃ClF₃NO 219.63 Ethyl-CF₃ at 2-position Agrochemicals, CNS drugs
Aprepitant Intermediate C₂₀H₁₉ClF₇NO₂ 473.81 Multiple fluorinated aromatics, ethoxy bridge Antiemetic drug synthesis

Research Findings and Trends

  • Stereochemistry Matters : The (2R) configuration of the target compound shows higher enantiomeric purity in catalytic applications compared to (2S) .
  • Fluorination Enhances Stability : Trifluoromethyl groups improve metabolic stability and blood-brain barrier penetration, as seen in CNS drug candidates .

Biological Activity

(2R)-2-(trifluoromethyl)morpholine hydrochloride is a morpholine derivative notable for its trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including interactions with various biological targets such as enzymes and receptors. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

  • Molecular Formula : C5_5H8_8ClF3_3N
  • Molar Mass : 191.58 g/mol
  • Structure : The compound features a six-membered morpholine ring with a nitrogen atom and a trifluoromethyl group attached to the second carbon atom.

The mechanism of action of this compound primarily involves its interaction with biological targets. The trifluoromethyl group increases the compound's lipophilicity, allowing for better membrane penetration and enhanced binding affinity to biological targets. This property is particularly advantageous in drug design, where metabolic stability is crucial.

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological activities:

  • Cholinesterase Inhibition : Morpholine derivatives can inhibit acetylcholinesterase and butyrylcholinesterase, impacting neurotransmitter regulation in the nervous system.
  • NMDA Receptor Modulation : Potential effects on NMDA receptors suggest involvement in synaptic plasticity and memory function.
  • Antitumor Activity : Investigated for its potential in cancer therapy by targeting pathways involved in tumor growth.
  • Quorum Sensing Inhibition : Identified as a quorum sensing inhibitor, which may disrupt bacterial communication, making it relevant for developing new antimicrobial agents.

Case Studies and Research Findings

  • Antimicrobial Activity :
    A study highlighted the compound's ability to interfere with bacterial communication pathways, influencing biofilm formation. This interaction could lead to novel antimicrobial therapies targeting resistant bacterial strains.
  • Pharmacological Screening :
    In vitro screening of morpholine derivatives has shown promising results in cholinergic modulation. The presence of the trifluoromethyl group significantly enhances binding affinity to target proteins compared to non-fluorinated analogs .
  • Cancer Research :
    Research has demonstrated that morpholine derivatives exhibit anticancer properties by modulating key signaling pathways involved in cell proliferation and survival. The potential synergistic effects when combined with other chemotherapeutic agents have been observed .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
Cholinesterase InhibitionInhibits acetylcholinesterase affecting neurotransmitter levels
NMDA Receptor ModulationModulates NMDA receptors involved in memory and learning
Antitumor ActivityTargets pathways critical for tumor growth
Quorum Sensing InhibitionDisrupts bacterial communication, useful for antimicrobial development

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